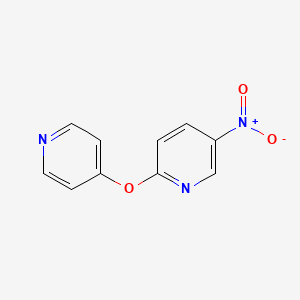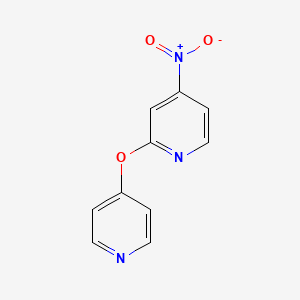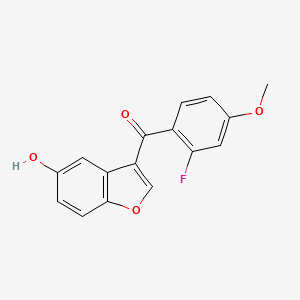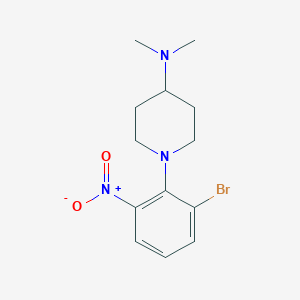
5-Nitro-2-(pyridin-4-yloxy)pyridine
Descripción general
Descripción
5-Nitro-2-(pyridin-4-yloxy)pyridine , also known by its chemical formula C₆H₄N₃O₃ , is a heterocyclic compound. It features a pyridine ring with a nitro group (NO₂) at position 5 and a pyridin-4-yloxy substituent. This compound has attracted interest due to its potential biological activities.
Synthesis Analysis
The synthesis of 5-Nitro-2-(pyridin-4-yloxy)pyridine involves several methods. Researchers have reported its preparation through cyclization reactions, such as the condensation of appropriate precursors or functionalization of preformed pyridine rings. The synthetic strategies vary, but they all aim to introduce the desired substituents efficiently.
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(pyridin-4-yloxy)pyridine consists of two fused pyridine rings. The nitro group at position 5 contributes to its reactivity and potential biological activity. The spatial arrangement of substituents affects the compound’s stereochemistry, which can impact its interactions with biological targets.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, reduction of the nitro group, and cyclization reactions. These reactions may lead to the formation of derivatives with altered properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point lies within a specific range, which can vary based on the specific derivative.
- Solubility : It may exhibit solubility in certain solvents due to its functional groups.
- Stability : Considerations regarding stability under different conditions are essential for practical applications.
Safety And Hazards
- Toxicity : Assessments of toxicity are crucial to determine safe handling and potential risks.
- Environmental Impact : Disposal and environmental impact should be considered.
- Handling Precautions : Researchers and practitioners must follow safety protocols when working with this compound.
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate or bioactive agent.
- Structure–Activity Relationship (SAR) : Understanding how different substituents impact its biological profile.
- Synthetic Strategies : Developing efficient and scalable synthetic routes.
- Pharmacokinetics : Evaluating its absorption, distribution, metabolism, and excretion.
Propiedades
IUPAC Name |
5-nitro-2-pyridin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBPIPOTQLGMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(pyridin-4-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride](/img/structure/B1411510.png)




![C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1411517.png)







